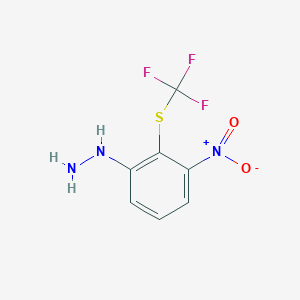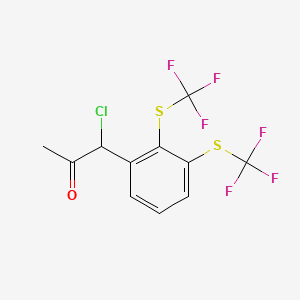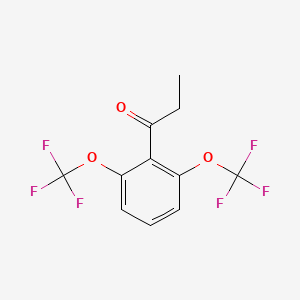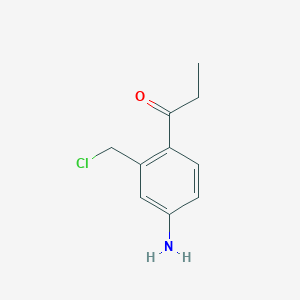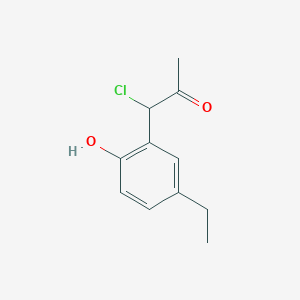
1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2 It is a derivative of phenylpropanone, characterized by the presence of a chlorine atom, an ethyl group, and a hydroxyl group attached to the phenyl ring
Métodos De Preparación
The synthesis of 1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one can be achieved through several routes. One common method involves the chlorination of 1-(5-ethyl-2-hydroxyphenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products.
Análisis De Reacciones Químicas
1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures to ensure selective transformations. Major products formed from these reactions include various substituted phenylpropanones and their derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic benefits.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one exerts its effects depends on its chemical structure and the specific reactions it undergoes. The presence of the chlorine atom and hydroxyl group allows for various interactions with molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar compounds include:
Phenylacetone: Used in the synthesis of amphetamines and other pharmaceuticals.
1-Phenyl-2-propanone: A precursor in organic synthesis with applications in drug development.
Propiedades
Fórmula molecular |
C11H13ClO2 |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
1-chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-8-4-5-10(14)9(6-8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
Clave InChI |
DFMBFWMDBWWHTB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)O)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


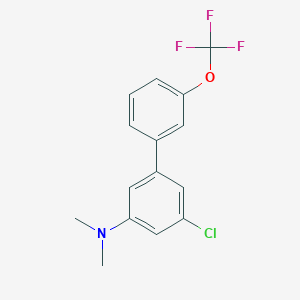
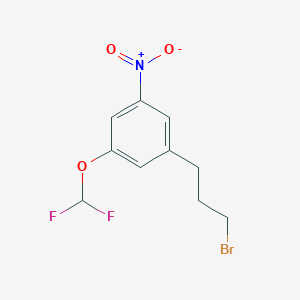
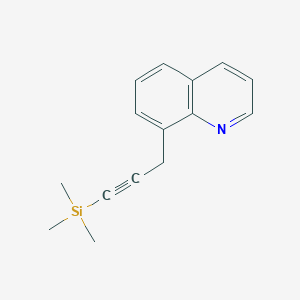
![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)


![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)
